N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Catalog No.
S11861114
CAS No.
M.F
C33H37N5O5
M. Wt
583.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxypheny...

Product Name

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

Molecular Formula

C33H37N5O5

Molecular Weight

583.7 g/mol

InChI

InChI=1S/C33H37N5O5/c1-2-43-27-14-12-25(13-15-27)35-31(40)23-38-29-11-7-6-10-28(29)32(41)37(33(38)42)21-18-30(39)34-26-16-19-36(20-17-26)22-24-8-4-3-5-9-24/h3-15,26H,2,16-23H2,1H3,(H,34,39)(H,35,40)

InChI Key

UOYNIVFXYDKCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that falls under the category of quinazolinone derivatives. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The structure of this compound features a piperidine ring, a quinazoline core, and various functional groups that contribute to its chemical properties and biological effects.

, including:

  • Oxidation: Transformation of functional groups to higher oxidation states.
  • Reduction: Addition of hydrogen or removal of oxygen from the molecule.
  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions may include:

  • Oxidizing agents: Such as potassium permanganate.
  • Reducing agents: Such as sodium borohydride.
  • Nucleophiles: For substitution reactions.

The reaction conditions often involve specific solvents, temperatures, and catalysts tailored to achieve the desired transformations.

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is studied for its potential biological activities, which may include:

  • Enzyme inhibition: The compound may inhibit specific enzymes involved in various biochemical pathways.
  • Receptor binding: It may interact with certain receptors, influencing physiological responses.
  • Modulation of cellular pathways: This could lead to various therapeutic effects, including anti-inflammatory and anti-cancer properties .

The synthesis of N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide typically involves multi-step organic reactions. Key steps include:

  • Preparation of the quinazolinone core: This is often achieved through condensation reactions involving appropriate precursors.
  • Introduction of the piperidine and benzyl groups: These groups are added via nucleophilic substitution or coupling reactions.
  • Formation of the propanamide linkage: This final step involves coupling the intermediate products under controlled conditions to yield the target compound.

Optimization of these synthetic routes is crucial for maximizing yield and purity, often utilizing advanced techniques such as continuous flow chemistry and high-throughput screening.

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide has potential applications across various fields:

  • Medicinal Chemistry: It is explored for its therapeutic effects, particularly in treating conditions like cancer and inflammation.
  • Biochemical Research: The compound serves as a tool for studying enzyme activity and receptor interactions.
  • Material Science: It may be used in developing new materials or catalysts due to its unique structural properties .

Research into the interaction studies of this compound focuses on its binding affinity to various biological targets. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic applications. Studies may involve assessing how the compound modulates specific signaling pathways or influences cellular responses through receptor engagement .

Similar compounds to N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide include:

  • 2-(4-methoxyphenyl)-3H-quinazolin-4-one
  • 6,7-dimethoxy-2-(4-methoxyphenyl)quinazolin-4(3H)-one
  • N-(1-benzylpiperidin-4-yl)-benzamide
  • N-(1-benzylpiperidin-4-yl)-2,2-dimethyl-propionamide

Uniqueness

What distinguishes N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide from these similar compounds is its unique combination of functional groups and structural complexity. This complexity may confer distinct biological activities and chemical reactivity that are not present in other derivatives within the quinazolinone class.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

583.27946930 g/mol

Monoisotopic Mass

583.27946930 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

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